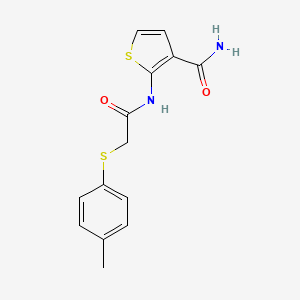

2-(2-(p-Tolylthio)acetamido)thiophene-3-carboxamide

Description

2-(2-(p-Tolylthio)acetamido)thiophene-3-carboxamide is a thiophene-based carboxamide derivative featuring a p-tolylthio substituent on its acetamido side chain. The compound’s structure integrates a thiophene ring (a sulfur-containing heterocycle) with a carboxamide group at the 3-position and a modified acetamido group at the 2-position.

Properties

IUPAC Name |

2-[[2-(4-methylphenyl)sulfanylacetyl]amino]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2S2/c1-9-2-4-10(5-3-9)20-8-12(17)16-14-11(13(15)18)6-7-19-14/h2-7H,8H2,1H3,(H2,15,18)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVJZXJJXJLVYCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SCC(=O)NC2=C(C=CS2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-(p-Tolylthio)acetamido)thiophene-3-carboxamide typically involves the condensation of p-tolylthioacetic acid with thiophene-3-carboxylic acid, followed by amidation. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(2-(p-Tolylthio)acetamido)thiophene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The amide group can be reduced to an amine under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Substitution: Electrophilic reagents like bromine (Br₂) or chloromethyl methyl ether (MOMCl) can be used under acidic or basic conditions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

While specific applications of "2-(2-(p-Tolylthio)acetamido)thiophene-3-carboxamide" are not detailed in the provided search results, the information present allows for a broader understanding of its potential applications and related chemical research.

Chemical Information

2-(2-p-Tolylacetamido)thiophene-3-carboxamide, also referred to as 2-(2-p-Tolylacetamido)thiophene-3-carboxamide, is a chemical compound with the molecular formula C14H14N2O2S . PubChem provides structure, chemical names, physical and chemical properties, and classifications for this compound .

Potential Applications

Given the limited information on the specific compound, data regarding related compounds and chemical research can provide insight into potential applications:

- Drug Discovery and Therapeutic Applications: Aminopyrimidine compounds, for example, are useful in treating diseases mediated by polo-like kinase 1 (Plk1), and are also related to treating conditions involving abnormal cell growth and proliferation, such as cancer . Protein kinases, a large family of proteins, regulate various cellular processes, and compounds interacting with these kinases can have therapeutic potential .

- Endothelin-Mediated Disorders: Sulfonamide compounds are useful for treating hypertension, heart disease, renal failure, and inflammatory diseases and act as endothelin antagonists . Formulations of such compounds can modulate the biological activity of endothelin peptides, offering therapeutic benefits for endothelin-mediated disorders .

- Histone Deacetylase (HDAC) Inhibition: Histone deacetylases are implicated in various disease states, including cancer, neurodegeneration, and inflammatory conditions . Inhibitors of histone deacetylases have shown promise in treating certain cancers, and research continues to seek improved efficacy and safety profiles for HDAC inhibitors in oncology and non-oncology indications .

Methods and Techniques

- Activation Analysis: Activation analysis is a sensitive method for identifying and measuring minute quantities of elements, even down to one part per billion . It is valuable in manufacturing and research, particularly when dealing with rare or expensive materials, as it requires only a tiny sample .

- Material Characterization: Techniques like electron backscatter diffraction (EBSD) and transmission electron microscopy (TEM) are used to analyze the microstructures of materials . These methods help in understanding the mechanical behavior of materials at a microscopic level .

Sustainable Architecture and Urban Planning

Mechanism of Action

The mechanism of action of 2-(2-(p-Tolylthio)acetamido)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest potential interactions with cellular signaling pathways and metabolic enzymes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s uniqueness lies in its p-tolylthio moiety, which distinguishes it from other thiophene carboxamides. Below is a comparative analysis with structurally related compounds:

Notes:

- The chloroacetamido intermediate in suggests reactivity toward nucleophilic substitution, a pathway possibly shared with the target compound.

Physicochemical Properties

- Molecular Weight : The target compound (~339.42 g/mol) is intermediate in size compared to the tetrahydrobenzo[b]thiophene derivative (423.56 g/mol) and simpler analogs like (267.32 g/mol). Higher molecular weight may reduce solubility but improve target binding.

Research Implications and Limitations

- Gaps : Direct biological data for the target compound are absent in the provided evidence; inferences are drawn from structural analogs.

- Opportunities : The p-tolylthio group warrants exploration in kinase inhibition or antimicrobial contexts, given its electron-rich sulfur moiety.

Biological Activity

2-(2-(p-Tolylthio)acetamido)thiophene-3-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on anticancer properties, antioxidant effects, and antibacterial activity, supported by relevant data tables and case studies.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene derivatives, including this compound. The compound has been evaluated for its inhibitory effects on various cancer cell lines, particularly HepG2 (liver cancer) and PC-3 (prostate cancer).

In Vitro Studies

In vitro assays have demonstrated that certain thiophene derivatives exhibit significant cytotoxicity against HepG2 and PC-3 cells. For instance, compounds with similar structures showed IC50 values ranging from 0.075 to 6.96 μM against VEGFR-2 and AKT-1 proteins, which are crucial in cancer cell proliferation and survival . The following table summarizes the IC50 values for selected thiophene derivatives:

| Compound | IC50 (HepG2) | IC50 (PC-3) | VEGFR-2 Inhibition | AKT-1 Inhibition |

|---|---|---|---|---|

| This compound | TBD | TBD | TBD | TBD |

| Compound 3b | 0.126 μM | TBD | 58.3% | 63% |

| Compound 4c | 0.075 μM | TBD | 70% | 71.6% |

The data indicate that these compounds can induce apoptosis through caspase activation and cell cycle arrest, suggesting their potential as therapeutic agents against liver and prostate cancers .

Antioxidant Activity

Antioxidant properties are crucial in mitigating oxidative stress-related diseases, including cancer. Studies have shown that thiophene derivatives possess notable antioxidant activity.

Evaluation Methods

The antioxidant activity of these compounds was assessed using the ABTS radical cation decolorization assay. For example, a derivative similar to this compound exhibited a significant inhibition percentage comparable to ascorbic acid .

Results Summary

The following table presents the antioxidant activity of selected thiophene derivatives:

| Compound | % Inhibition (ABTS Assay) |

|---|---|

| This compound | TBD |

| Amino Thiophene Derivative 7a | 62.0% |

| Hydroxy Thiophene Derivative 3a | TBD |

These findings suggest that the presence of electron-donating groups enhances the antioxidant capacity of these compounds, making them promising candidates for further research .

Antibacterial Activity

The antibacterial properties of thiophene derivatives have also been explored, showing effectiveness against various pathogenic bacteria.

Testing Against Pathogens

The antibacterial activity was evaluated against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. Results indicated that certain derivatives exhibited higher activity indices compared to standard antibiotics like ampicillin .

Activity Summary

The following table summarizes the antibacterial activity results:

| Compound | Activity Against S. aureus (%) | Activity Against E. coli (%) |

|---|---|---|

| This compound | TBD | TBD |

| Amino Thiophene Derivative 7b | 83.3% | 64.0% |

These results demonstrate the potential of thiophene derivatives as effective antibacterial agents, warranting further investigation into their mechanisms of action .

Q & A

Basic: What are the common synthetic routes for 2-(2-(p-Tolylthio)acetamido)thiophene-3-carboxamide, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

The synthesis typically involves multi-step reactions starting with thiophene derivatives. Key steps include:

- Amide Coupling : Reacting thiophene-3-carboxamide precursors with p-tolylthioacetic acid derivatives using coupling agents like EDCI/HOBt in anhydrous DMF .

- Sulfuration : Introducing the p-tolylthio group via nucleophilic substitution or thiol-ene reactions under inert atmospheres .

- Optimization : Control reaction temperature (60–80°C), use polar aprotic solvents (e.g., DMF, DMSO), and monitor progress via TLC. Purification via recrystallization (ethanol/methanol) or column chromatography improves yields (65–85%) .

Basic: Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features should researchers analyze?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry (MS) : Look for molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to validate the molecular formula .

- IR Spectroscopy : Detect amide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) .

Advanced: How can researchers design experiments to evaluate the compound's potential as an enzyme inhibitor, and what in vitro models are appropriate?

Methodological Answer:

- Target Selection : Prioritize enzymes with known thiophene/sulfonamide sensitivity (e.g., acetylcholinesterase, falcipain-2) .

- Assay Design :

- Control Experiments : Compare with reference inhibitors (e.g., galantamine for acetylcholinesterase) and validate with kinetic studies (Lineweaver-Burk plots) .

Advanced: What strategies are recommended for resolving contradictions in biological activity data across different substituted derivatives?

Methodological Answer:

- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., electron-withdrawing vs. donating groups on the aryl ring) and correlate with activity trends .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and identify steric/electronic clashes .

- Replicate Assays : Ensure consistent experimental conditions (e.g., pH, temperature) and validate with orthogonal assays (e.g., SPR for binding affinity) .

Methodological: How should researchers approach optimizing solvent and catalyst selection in the synthesis of thiophene-based carboxamides?

Methodological Answer:

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for amide coupling efficiency. For cyclization steps, toluene or dichloromethane may reduce side reactions .

- Catalyst Selection : Use piperidine/acetic acid for Knoevenagel condensations (e.g., acrylamido group formation) .

- Reaction Monitoring : Employ TLC (silica gel, ethyl acetate/hexane) or HPLC to track intermediates and optimize reaction times (typically 5–12 hours) .

Advanced: What computational methods can predict the compound's reactivity or interaction with biological targets?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Molecular Dynamics (MD) Simulations : Simulate protein-ligand interactions (e.g., with GROMACS) to assess binding stability over time .

- ADMET Prediction : Use tools like SwissADME to estimate bioavailability, CYP450 interactions, and blood-brain barrier permeability .

Data Analysis: How to interpret NMR and MS data to confirm the structure and purity of synthesized derivatives?

Methodological Answer:

- ¹H NMR Integration : Ensure proton counts match expected structure (e.g., 2H for p-tolyl methyl group at δ 2.3 ppm) .

- HRMS Validation : Match exact mass (<5 ppm error) to the molecular formula (e.g., C₁₉H₁₉N₂O₂S₂) .

- Purity Check : Use HPLC (C18 column, MeCN/H₂O gradient) to confirm ≥95% purity; residual solvents analyzed via GC-MS .

Biological Evaluation: What are the best practices for assessing the compound's pharmacokinetic properties in preclinical studies?

Methodological Answer:

- In Vitro ADME :

- In Vivo Models : Administer orally (10–50 mg/kg) to rodents; collect plasma for LC-MS/MS analysis of half-life and AUC .

Structural Analysis: How do substituents on the thiophene ring influence the compound's electronic properties and bioactivity?

Methodological Answer:

- Electron-Withdrawing Groups (EWGs) : Enhance electrophilicity of the thiophene ring, improving interactions with nucleophilic enzyme residues (e.g., NO₂ groups increase acetylcholinesterase inhibition) .

- Steric Effects : Bulky substituents (e.g., tert-butyl) may hinder binding to shallow enzyme pockets .

- Spectroscopic Correlations : Use Hammett constants (σ) to predict substituent effects on reaction rates or pKa values .

Contradiction Handling: When encountering inconsistent results in biological assays, what steps should be taken to verify experimental reproducibility?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.